Hypophyllanthin

Descripción general

Descripción

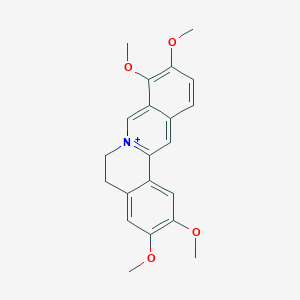

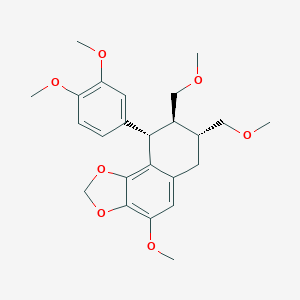

Hypophyllanthin is a major lignan present in various Phyllanthus species and has been used as one of the bioactive chemical markers for quality control purposes . It contributes to their diverse pharmacological activities . Hypophyllanthin is chemically known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .

Synthesis Analysis

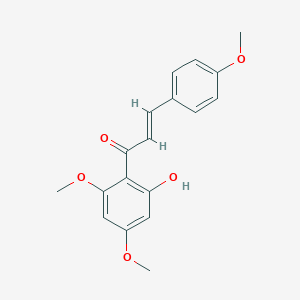

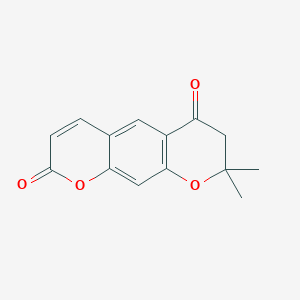

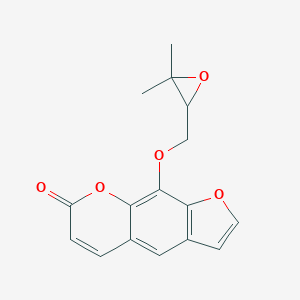

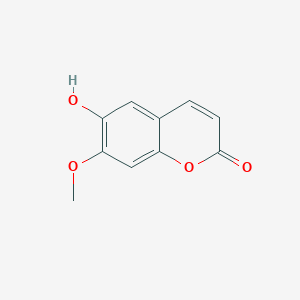

The biosynthesis of hypophyllanthin involves the dimerization of cinnamic acid via the shikimate and phenylpropanoid pathways .

Molecular Structure Analysis

Hypophyllanthin has in silico drug-likeness properties, as its binding energy (-9.5 kcal/mol) and pharmacological qualities were the best of all nine phytochemicals screened .

Chemical Reactions Analysis

Hypophyllanthin has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes .

Physical And Chemical Properties Analysis

Hypophyllanthin is a major lignan in Phyllanthus spp, with strong anti-inflammatory activity . Its molecular weight is 430.49 g/mol .

Aplicaciones Científicas De Investigación

Pharmacological Activities and Mechanisms

Hypophyllanthin, found in various Phyllanthus species, exhibits a wide range of pharmacological properties. Its effectiveness spans across immunomodulation, anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties. The compound's influence on the immune system, cancer, and other diseases has been critically analyzed, revealing its potential as a lead molecule for developing diverse therapeutics, especially for inflammatory and immune-related disorders (Wan Azmira Wan Saidin et al., 2023).

Modulatory Effects on Immune System

Research has highlighted the significance of Phyllanthus species and their bioactive metabolites, including hypophyllanthin, in modulating both innate and adaptive immune systems. This modulation, which has potential therapeutic benefits for treating immune-related diseases, is a focus of contemporary research, although the specific mechanisms and contributions of hypophyllanthin in these effects require further investigation (I. Jantan et al., 2019).

Anti-Inflammatory Effects

A study demonstrated the anti-inflammatory effects of hypophyllanthin in vitro. It effectively reduced the production of inflammatory markers like prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β, primarily by interfering with the activation of key signaling pathways like NF-κB, MAPKs, and Akt. This indicates its potential as an anti-inflammatory agent targeting specific cellular pathways (H. Harikrishnan et al., 2018).

Anticancer Activities

The anticancer potential of hypophyllanthin, particularly against breast cancer, has been investigated through in vitro and in vivo methods. Studies have shown a significant dose-dependent inhibitory effect on cancer cell growth, suggesting its effectiveness in cancer treatment (Madhukiran Parvathaneni et al., 2014).

Hepatoprotective Properties

Hypophyllanthin has been identified as a protective agent against liver toxicity induced by various chemicals in primary cultured rat hepatocytes, highlighting its hepatoprotective capabilities (K. Syamasundar et al., 1985).

Vascular Effects

Research shows that both phyllanthin and hypophyllanthin can significantly relax induced contraction in rat aorta in a concentration-dependent manner. This suggests their role in modulating vascular tension through endothelium-independent mechanisms, possibly involving the blockade of Ca²⁺ entry into vascular smooth muscle cells (Marisa Inchoo et al., 2011).

Antiallergic Activity

A study on Phyllanthus amarus, which contains hypophyllanthin, revealed its antiallergic activity. Hypophyllanthin showed favorable binding in the histamine 1 receptor (H1R) binding site, indicating its potential in preventing the activation of the H1 receptor and exhibiting antiallergic effects (Nur Zahirah Abd Rani et al., 2021).

Safety And Hazards

Direcciones Futuras

Hypophyllanthin has a promising future for hepatitis therapy, particularly for the treatment of the hepatitis C virus . Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

Propiedades

IUPAC Name |

(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUHLNHSKZBW-XGHQBKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187355 | |

| Record name | NSC 619044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypophyllanthin | |

CAS RN |

33676-00-5 | |

| Record name | NSC 619044 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 619044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33676-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOPHYLLANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.